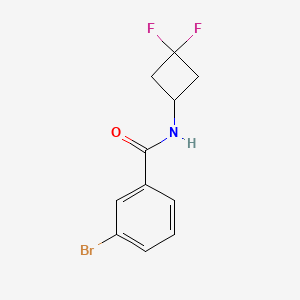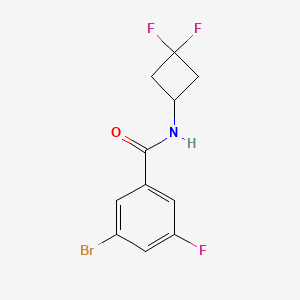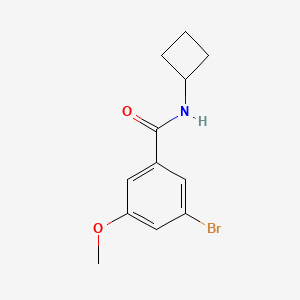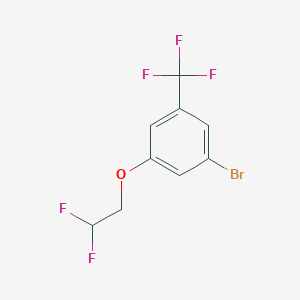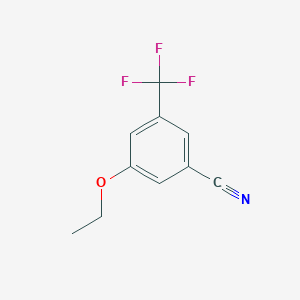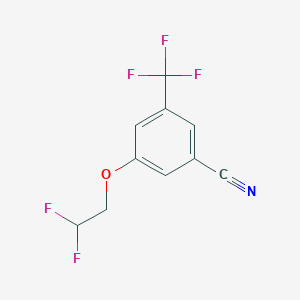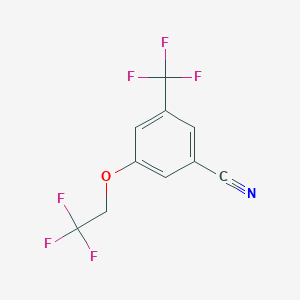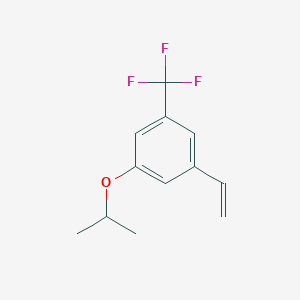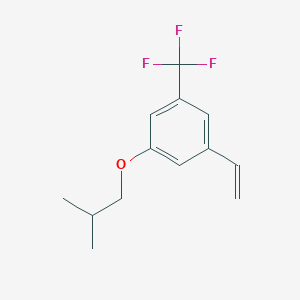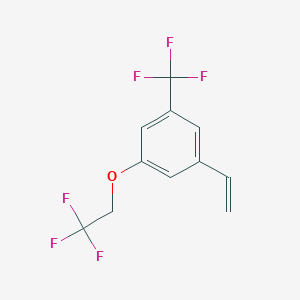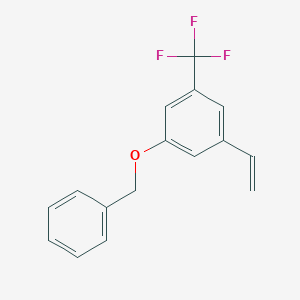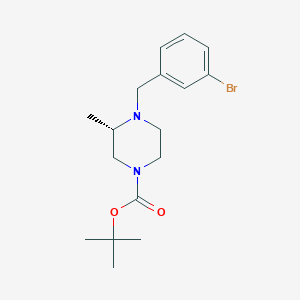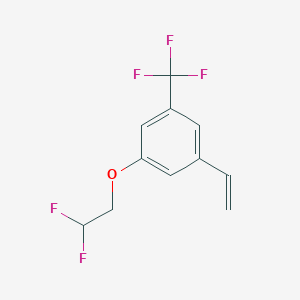
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene is a fluorinated aromatic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a benzene ring with a vinyl substituent
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through radical trifluoromethylation reactions, which can be facilitated by various catalysts and reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various fluorinated derivatives with altered functional groups.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene can be compared with other similar compounds, such as:
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-ethylbenzene:
The uniqueness of this compound lies in its combination of difluoroethoxy, trifluoromethyl, and vinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-3-ethenyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-2-7-3-8(11(14,15)16)5-9(4-7)17-6-10(12)13/h2-5,10H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUQSXUBQJLMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)OCC(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
